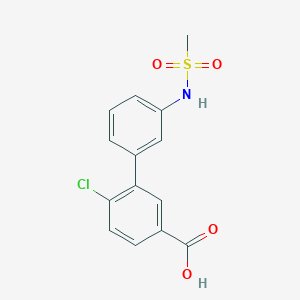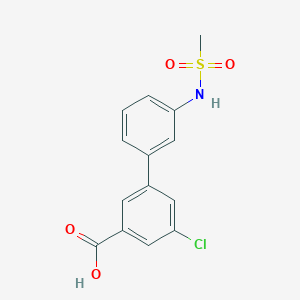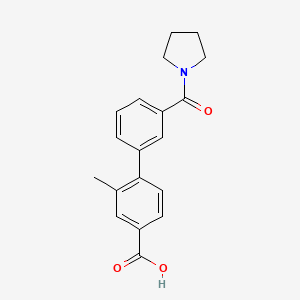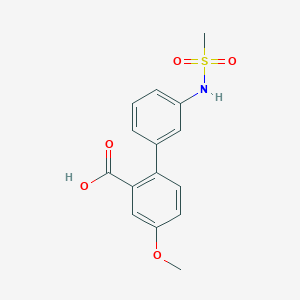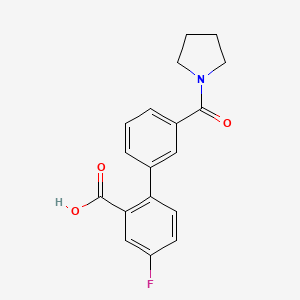
5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, abbreviated as 5-HPCB, is a compound with numerous applications in scientific research. It is an important intermediate in the synthesis of many pharmaceutical compounds, and is also used in the synthesis of other compounds such as amino acids, peptides, and nucleotides. 5-HPCB is also used in the study of biological systems, such as the study of enzyme reactions, cell signaling pathways, and other biochemical processes.
科学的研究の応用
5-HPCB has a wide range of applications in scientific research. It is used in the study of enzyme reactions and cell signaling pathways, as well as in the synthesis of pharmaceutical compounds, amino acids, peptides, and nucleotides. It is also used in the study of protein-protein interactions, drug-receptor interactions, and other biochemical processes. In addition, 5-HPCB is used in the study of the metabolism of drugs and other compounds, as well as in the study of the structure and function of proteins.
作用機序
5-HPCB acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it inhibits the enzyme cytochrome P450 2C9 (CYP2C9), which is responsible for the metabolism of many drugs, including warfarin, phenytoin, and ibuprofen. In addition, 5-HPCB inhibits the enzyme carboxylesterase 1 (CES1), which is responsible for the metabolism of many drugs, including aspirin, ibuprofen, and fenofibrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HPCB are largely dependent on the concentration of the compound and the enzyme being inhibited. In general, the inhibition of CYP2C9 and CES1 leads to increased levels of drugs in the body, which can lead to increased toxicity. In addition, the inhibition of CYP2C9 and CES1 can lead to decreased metabolism of drugs and other compounds, which can lead to increased levels of these compounds in the body.
実験室実験の利点と制限
The use of 5-HPCB in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and the synthesis can be carried out in two steps. Second, it is relatively stable, and can be stored for long periods of time without significant degradation. Third, it is relatively non-toxic, and can be used at low concentrations without significant adverse effects. However, there are also some limitations to the use of 5-HPCB in laboratory experiments. First, the inhibition of enzymes by 5-HPCB can lead to increased levels of drugs in the body, which can lead to increased toxicity. Second, the inhibition of enzymes by 5-HPCB can lead to decreased metabolism of drugs and other compounds, which can lead to increased levels of these compounds in the body.
将来の方向性
There are several potential future directions for the use of 5-HPCB in scientific research. First, it could be used to study the structure and function of proteins. Second, it could be used to study the metabolism of drugs and other compounds. Third, it could be used to study protein-protein interactions and drug-receptor interactions. Fourth, it could be used to study the effects of drugs on the body. Fifth, it could be used to study the development of new drugs and therapies. Finally, it could be used to study the effects of environmental factors on biological systems.
合成法
The synthesis of 5-HPCB can be carried out in two steps. The first involves the reaction of 3-pyrrolidinylcarbonylphenylbenzene with 5-chloro-2-pyridinecarboxylic acid in an aqueous medium, followed by the reaction of the resulting product with potassium hydroxide in an organic solvent. The second step involves the reaction of the resulting product with acetic anhydride in an aqueous medium. The resulting product is 5-HPCB.
特性
IUPAC Name |
3-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGPMSSONHEOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692094 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-38-2 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





